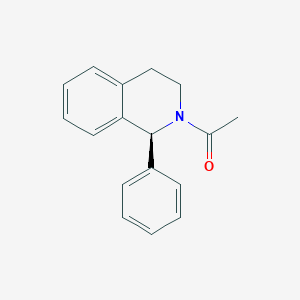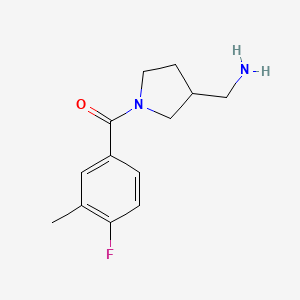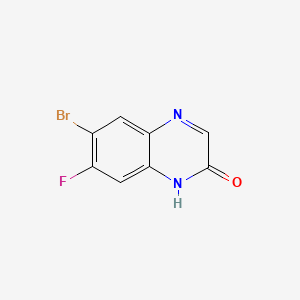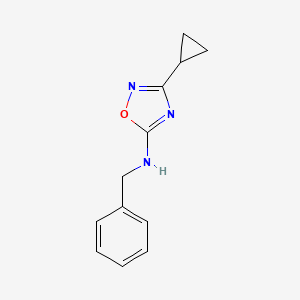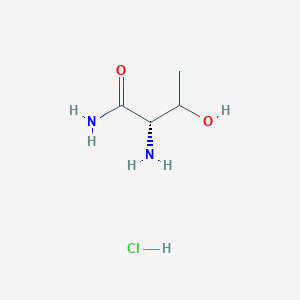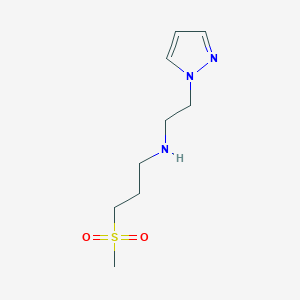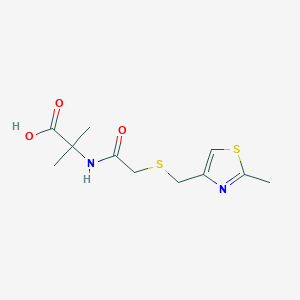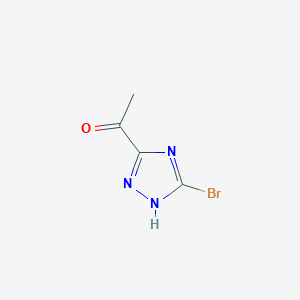
1-(5-Bromo-4H-1,2,4-triazol-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-4H-1,2,4-triazol-3-yl)ethan-1-one is a compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. Triazoles are known for their versatile biological activities and are used in various pharmaceutical applications . The specific structure of 1-(5-Bromo-4H-1,2,4-triazol-3-yl)ethan-1-one includes a bromine atom at the 5-position of the triazole ring, which can influence its reactivity and biological properties.
Preparation Methods
The synthesis of 1-(5-Bromo-4H-1,2,4-triazol-3-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the cyclocondensation of appropriate precursors under controlled conditions. For instance, the reaction of 5-amino-1,2,4-triazole with bromoacetyl bromide in the presence of a base can yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(5-Bromo-4H-1,2,4-triazol-3-yl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures
Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
1-(5-Bromo-4H-1,2,4-triazol-3-yl)ethan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(5-Bromo-4H-1,2,4-triazol-3-yl)ethan-1-one involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their function. For example, triazole-containing compounds can inhibit cytochrome P450 enzymes by binding to the heme iron . This interaction can disrupt the enzyme’s catalytic activity, leading to various biological effects.
Comparison with Similar Compounds
1-(5-Bromo-4H-1,2,4-triazol-3-yl)ethan-1-one can be compared with other triazole derivatives, such as:
- 3-Bromo-1H-1,2,4-triazole
- 5-Bromo-1H-1,2,4-triazole
- 1-(4-Chlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid
These compounds share the triazole core but differ in their substituents, which can influence their reactivity and biological activities . The presence of the ethanone group in 1-(5-Bromo-4H-1,2,4-triazol-3-yl)ethan-1-one adds unique properties, such as increased reactivity towards nucleophiles and potential for forming hydrogen bonds.
Properties
Molecular Formula |
C4H4BrN3O |
|---|---|
Molecular Weight |
190.00 g/mol |
IUPAC Name |
1-(5-bromo-1H-1,2,4-triazol-3-yl)ethanone |
InChI |
InChI=1S/C4H4BrN3O/c1-2(9)3-6-4(5)8-7-3/h1H3,(H,6,7,8) |
InChI Key |
CKAWTPMKWIRDEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NNC(=N1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


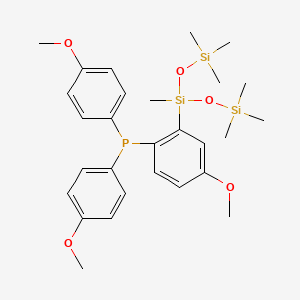
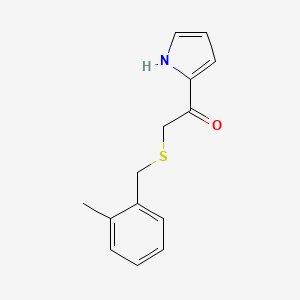
![2-(3,4-dihydroxyphenyl)-5-hydroxy-10-(pyridin-3-yl)-9,10-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione](/img/structure/B14907738.png)
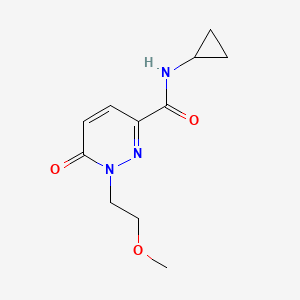
![(R)-N-(2-((1-(3-(Trifluoromethyl)phenyl)ethyl)amino)-1H-benzo[d]imidazol-4-yl)acetamide](/img/structure/B14907752.png)
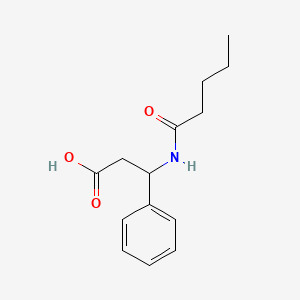
![Bicyclo[2.2.0]hexan-1-ylmethanamine](/img/structure/B14907780.png)
